molecular formula C12H17N3OS2 B371358 N-cyclohexyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide CAS No. 331461-23-5

N-cyclohexyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide

Cat. No.: B371358
CAS No.: 331461-23-5
M. Wt: 283.4g/mol
InChI Key: UGMCLDASMRDHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide is a chemical compound with the molecular formula C12H17N3OS2 and a molecular weight of 283.417 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group, a thienylcarbonyl group, and a hydrazinecarbothioamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N-cyclohexyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide typically involves the reaction of cyclohexylamine with 2-thienylcarbonyl chloride, followed by the addition of hydrazinecarbothioamide. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction

Chemical Reactions Analysis

N-cyclohexyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide undergoes various types of chemical reactions, including:

Scientific Research Applications

N-cyclohexyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

N-cyclohexyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide can be compared with other similar compounds, such as:

    N-cyclohexyl-2-(2-thienylcarbonyl)hydrazinecarboxamide: This compound has a similar structure but differs in the functional group attached to the hydrazine moiety.

    N-cyclohexyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activities.

Properties

IUPAC Name

1-cyclohexyl-3-(thiophene-2-carbonylamino)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3OS2/c16-11(10-7-4-8-18-10)14-15-12(17)13-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,14,16)(H2,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMCLDASMRDHHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NNC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
N-cyclohexyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
N-cyclohexyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.